

Bopindolol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Bopindolol

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An In-depth Review of the Non-Selective Beta-Adrenoceptor Antagonist

Introduction

Bopindolol is a potent, long-acting, non-selective beta-adrenoceptor antagonist used in the management of hypertension.[1][2][3][4][5] It is a prodrug that is rapidly metabolized to its active form, pindolol.[6] A key feature of **bopindolol** is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which contributes to its clinical profile.[1][2][7][8] This guide provides a detailed overview of the pharmacology, pharmacokinetics, and experimental evaluation of **bopindolol** for researchers, scientists, and professionals in drug development.

Chemical Properties

Bopindolol is an ester prodrug of pindolol.[9][10] Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	(RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate[9]
Chemical Formula	C23H28N2O3[6][9]
Molar Mass	380.488 g·mol ⁻¹ [9]
CAS Number	62658-63-3[9]
PubChem CID	44112[9]
DrugBank ID	DB08807[6]
Predicted logP	4.45 to 4.7[9]

Pharmacology

Mechanism of Action

Bopindolol, through its active metabolite pindolol, acts as a competitive antagonist at both β 1- and β 2-adrenergic receptors.[6][8]

- **β 1-Adrenoceptor Blockade:** Antagonism of β 1-receptors, primarily located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are key factors in its antihypertensive effect.[6][11]
- **β 2-Adrenoceptor Blockade:** Blockade of β 2-receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[6][8] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and sodium and water retention.[6]

Intrinsic Sympathomimetic Activity (ISA)

Bopindolol possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β -adrenoceptors, particularly in a state of low sympathetic tone.[7][8][12] This partial agonist activity may contribute to a lower incidence of bradycardia and less pronounced negative inotropic effects compared to beta-blockers without ISA.[12]

Membrane Stabilizing Activity (MSA)

Bopindolol also exhibits membrane-stabilizing activity (MSA), a property it shares with some other beta-blockers.[8][13] This effect, similar to that of Class I antiarrhythmic agents, is related to the blockade of sodium channels in the cell membrane and is generally observed at higher concentrations.[14]

Quantitative Data

Receptor Binding Affinity

The binding affinities of **bopindolol** and its metabolites for β -adrenoceptors have been determined using radioligand binding assays.

Compound	Receptor	pKi	pA2
Bopindolol	β 1-adrenoceptor	-	-
β 2-adrenoceptor	-	-	
Metabolite 18-502	β 1-adrenoceptor	Higher than Bopindolol	Higher than Bopindolol
β 2-adrenoceptor	Higher than Bopindolol	Higher than Bopindolol	
Metabolite 20-785	β 1-adrenoceptor	Lower than Bopindolol	Lower than Bopindolol
β 2-adrenoceptor	Lower than Bopindolol	Lower than Bopindolol	

Data from a study assessing the beta-blocking potency and selectivity of **bopindolol** and its two metabolites.[15] pKi and pA2 values indicate the negative logarithm of the inhibitor constant and the antagonist affinity, respectively. Higher values denote greater affinity.

Pharmacokinetic Properties

Bopindolol is rapidly hydrolyzed to its active metabolite. Its pharmacokinetic profile is characterized by a long duration of action.

Parameter	Value (for hydrolyzed bopindolol)
Bioavailability	~70% [7]
Time to Peak (tmax)	Not significantly altered in the elderly [16]
Peak Concentration (Cmax)	Significantly different in the elderly after weight adjustment (+29%) [16]
Half-life (t1/2 β)	Increased by 40% in elderly subjects [16]
Area Under the Curve (AUC0-24h)	Increased by 26-41% in elderly subjects [16]
Clearance (CL/f)	Decreased by 30% in the elderly after weight adjustment [16]
Metabolism	Extensive hepatic metabolism [17]

Pharmacodynamic Effects

Clinical studies in hypertensive patients have demonstrated the hemodynamic effects of **bopindolol**.

Parameter	Acute Effect (24 hours, 2 mg)	Long-term Effect (3 weeks, 2-4 mg)
Mean Arterial Pressure	↓ 12% ± 2% [2]	↓ 9% ± 2% [2]
Heart Rate	↓ 11% ± 2% (initial) [2]	No significant difference from baseline [2]
Cardiac Output	↓ 12% ± 2% (initial) [2]	No significant difference from baseline [2]
Systemic Vascular Resistance	↓ 12% ± 5% [2]	-
Plasma Renin Activity	Significantly reduced [4]	Significantly reduced [4]

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This assay is the gold standard for quantifying receptor density and ligand affinity.[\[18\]](#)

Objective: To determine the binding affinity (K_i) of **bopindolol** and its metabolites for $\beta 1$ - and $\beta 2$ -adrenoceptors.

Materials:

- Radioligand (e.g., $[3H]$ CGP12177 or $[125I]$ iodocyanopindolol)[\[15\]](#)
- Cell membranes expressing $\beta 1$ - or $\beta 2$ -adrenoceptors (e.g., from rat brain or heart, or transfected cell lines)[\[15\]](#)[\[19\]](#)
- **Bopindolol** and its metabolites (unlabeled competing ligands)
- Incubation buffer (e.g., Tris-HCl)
- Glass fiber filters
- Scintillation fluid and counter

Methodology:

- Membrane Preparation: Homogenize tissues or cells in a buffer and centrifuge to isolate the membrane fraction.[\[20\]](#)
- Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand (**bopindolol** or its metabolites).
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
- Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β -adrenoceptor activation or inhibition.

Objective: To assess the effect of **bopindolol** on adenylyl cyclase activity, which is downstream of β -adrenoceptor signaling.

Materials:

- Cell membranes with β -adrenoceptors
- **Bopindolol**
- β -adrenoceptor agonist (e.g., isoproterenol)
- ATP (substrate)
- [α - 32 P]ATP (tracer)
- Incubation buffer with cofactors (e.g., MgCl₂)
- Dowex and Alumina columns for chromatography[21]

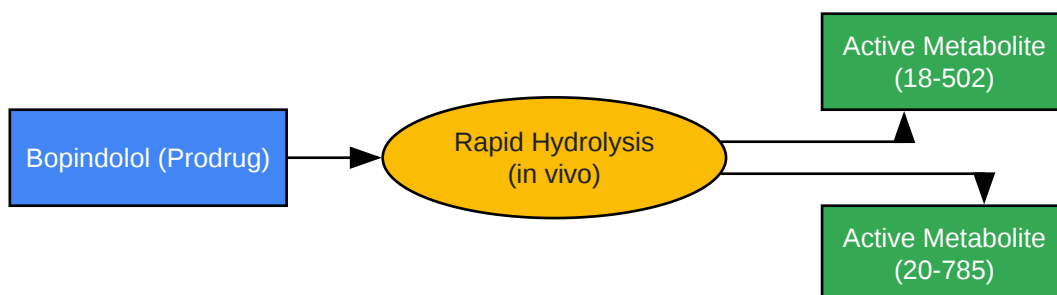
Methodology:

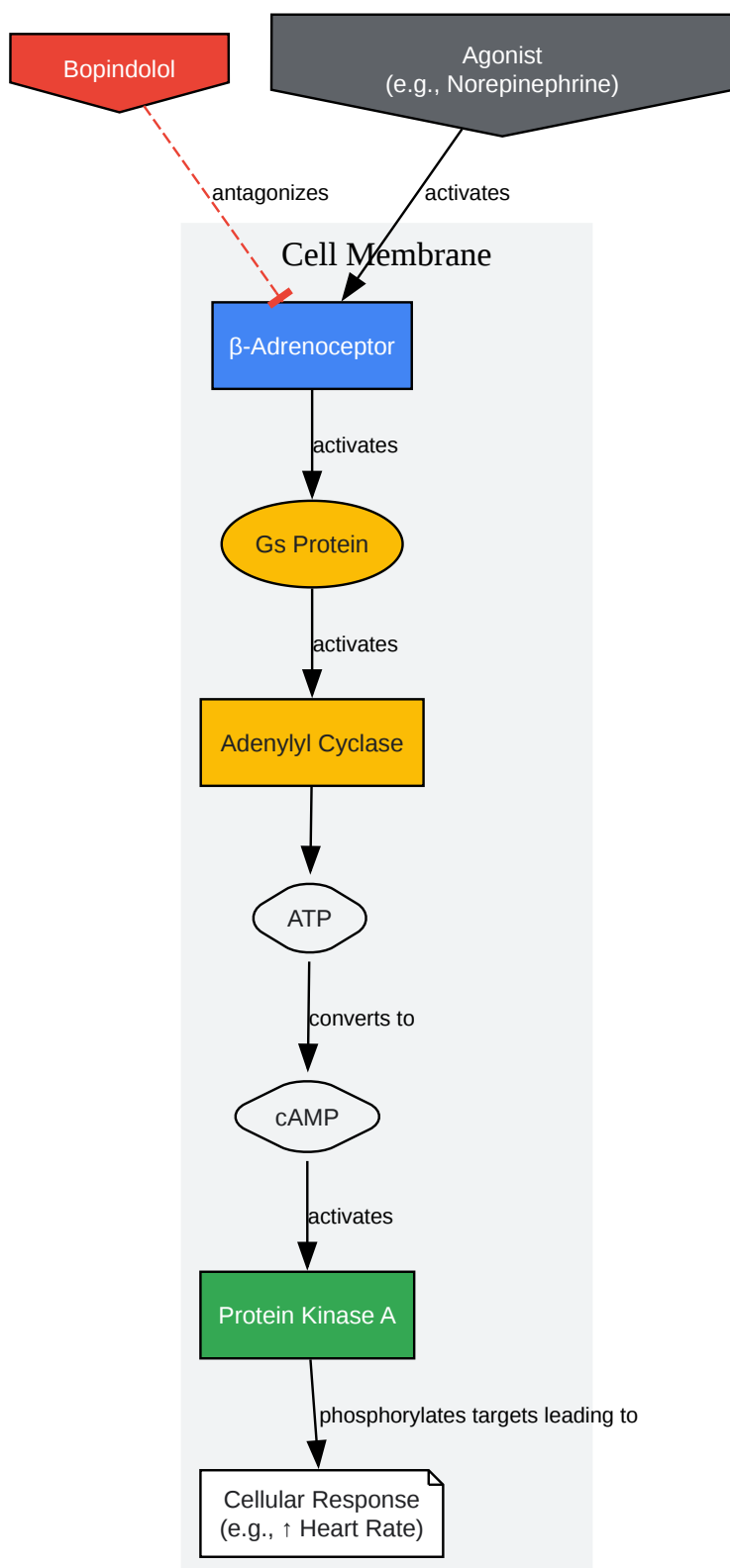
- Pre-incubation: Pre-incubate the cell membranes with **bopindolol** at various concentrations.
- Stimulation: Add a β -adrenoceptor agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.
- Enzymatic Reaction: Initiate the reaction by adding ATP and [α - 32 P]ATP. Incubate at a controlled temperature (e.g., 30°C).
- Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
- Separation of cAMP: Separate the generated [32 P]cAMP from unreacted [α - 32 P]ATP using sequential Dowex and Alumina column chromatography.[21]
- Quantification: Measure the radioactivity of the eluted [32 P]cAMP.

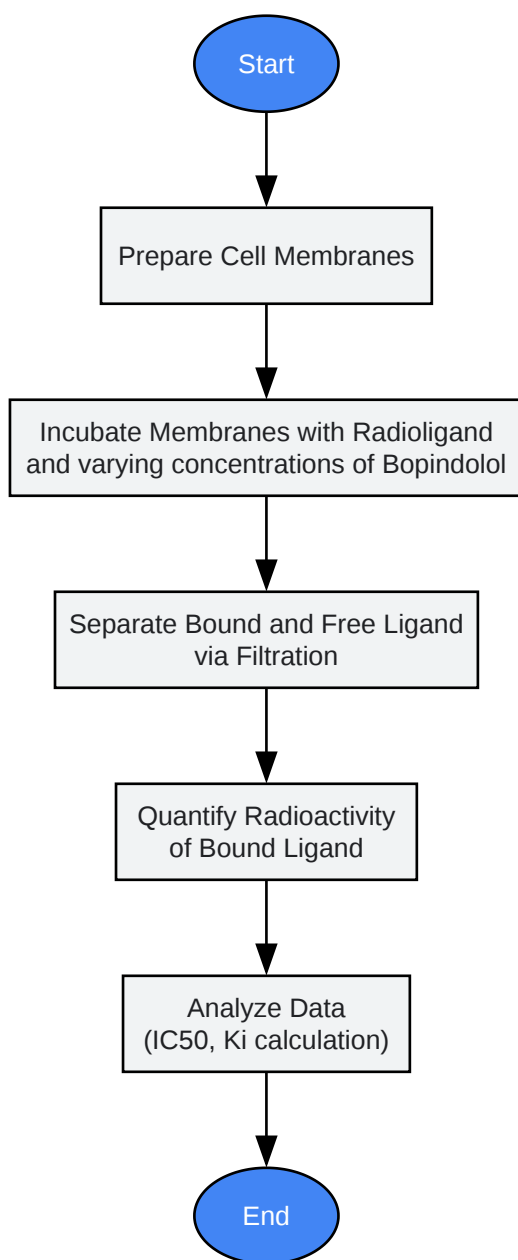
- Data Analysis: Plot the adenylyl cyclase activity against the concentration of **bopindolol** to determine its inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows







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